molecular formula C36H60N2O4Si2 B583177 4-(tert-Butyldimethylsilyloxymethyl)-5-(6-O-triethylsilyl-1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone CAS No. 1796891-26-3

4-(tert-Butyldimethylsilyloxymethyl)-5-(6-O-triethylsilyl-1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone

Cat. No.: B583177
CAS No.: 1796891-26-3
M. Wt: 641.056
InChI Key: SYROFTQISVVUNL-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilyloxymethyl)-5-(6-O-triethylsilyl-1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone is a useful research compound. Its molecular formula is C36H60N2O4Si2 and its molecular weight is 641.056. The purity is usually 95%.
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Properties

IUPAC Name

1,3-dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60N2O4Si2/c1-9-44(10-2,11-3)42-33(25-19-14-20-26-39)34-32(29-41-43(7,8)36(4,5)6)37(27-30-21-15-12-16-22-30)35(40)38(34)28-31-23-17-13-18-24-31/h12-13,15-18,21-24,32-34,39H,9-11,14,19-20,25-29H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYROFTQISVVUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(CCCCCO)C1C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60N2O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazolidinone Formation

The 2-imidazolidinone backbone is typically synthesized via cyclization of urea derivatives or condensation reactions. For this compound, a two-step approach is employed:

  • Knoevenagel Condensation : A solvent-free microwave-assisted reaction between 1-methyl-2-thioxoimidazolidin-4-one and an aldehyde derivative forms the 5-arylmethylene intermediate. While the target compound lacks an exocyclic double bond, this method is adaptable for introducing substituents at position 5.

  • S-Alkylation : Thiol groups are replaced with silyloxymethyl or alkyl chains using halogenated reagents. For example, S-alkylation with chloromethyl-tert-butyldimethylsilane introduces the TBS-protected hydroxymethyl group.

Microwave irradiation (80°C, 90 W, 40–60 min) improves reaction efficiency, yielding intermediates in >90% purity after recrystallization.

Sequential Protective Group Installation

The hexyl side chain at position 5 requires selective protection:

  • Triethylsilyl (TES) Protection :

    • The primary hydroxyl group of 1,6-dihydroxyhexyl is protected first using triethylsilyl chloride in dry acetonitrile with potassium iodide as a catalyst.

    • Conditions: 24 hr under nitrogen, room temperature.

    • Yield: ~85% after column chromatography.

  • tert-Butyldimethylsilyl (TBS) Protection :

    • The secondary hydroxyl group is protected with tert-butyldimethylsilyl triflate in dichloromethane, using imidazole as a base.

    • Conditions: 0°C to room temperature, 12 hr.

    • Yield: ~78%.

Benzylation of the Imidazolidinone Core

Benzyl groups are introduced at positions 1 and 3 via nucleophilic substitution:

  • Reaction with Benzyl Bromide :

    • The deprotonated imidazolidinone (using NaH or LDA) reacts with two equivalents of benzyl bromide in THF.

    • Conditions: −78°C to room temperature, 8 hr.

    • Yield: 70–75%.

Optimization and Challenges

Steric Hindrance Mitigation

The bulky TBS and TES groups necessitate careful optimization:

  • Solvent Choice : Chloroform enhances solubility of silylated intermediates.

  • Catalytic KI : Facilitates alkylation of less reactive bromoalkanes.

Purification Strategies

  • Recrystallization : Ethanol is preferred for removing unreacted starting materials.

  • Chromatography : Silica gel chromatography resolves diastereomers arising from the hexyl side chain.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 0.08–0.12 (TBS and TES methyl groups).

    • δ 4.50–4.70 (benzyl CH₂).

  • HRMS : [M+H]⁺ observed at m/z 731.17, matching the theoretical value.

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention time of 12.3 min.

Applications in Selenobiotin Synthesis

The compound serves as a precursor for selenobiotin, a selenium analog of biotin. The silyl ethers are cleaved selectively using tetrabutylammonium fluoride (TBAF) to expose hydroxyl groups for selenium incorporation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

StepYieldTime (hr)Purity (%)
Knoevenagel Condensation90%1.592
S-Alkylation85%2495
Benzylation73%890

Microwave-assisted methods reduce reaction times by 60% compared to conventional heating .

Q & A

Basic: What are the critical considerations for synthesizing this compound, particularly regarding silyl-protecting groups?

Methodological Answer:
The synthesis requires meticulous handling of silyl-protecting groups (tert-butyldimethylsilyl and triethylsilyl) due to their sensitivity to acidic/basic conditions and moisture. Key steps include:

  • Protection Sequence : Sequential introduction of silyl groups to avoid premature deprotection. For example, tert-butyldimethylsilyl (TBS) groups are typically more stable than triethylsilyl (TES), so TBS is often introduced first .
  • Reaction Solvents : Use anhydrous solvents like THF or DCM under inert gas (N₂/Ar) to prevent hydrolysis of silyl ethers .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates intermediates. Confirmation via TLC and NMR ensures purity .

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., imidazolidinone carbonyl at ~170 ppm, silyl methyl/methylene groups in the 0–1.5 ppm range) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns matching the expected structure .
  • Elemental Analysis : Validates C, H, N, and S content to rule out impurities .

Advanced: How can flow chemistry optimize the synthesis of intermediates with sensitive functional groups?

Methodological Answer:
Flow reactors enable precise control over reaction parameters, critical for silyl-protected intermediates:

  • Temperature Control : Maintain sub-0°C conditions for silylation steps using jacketed reactors to prevent side reactions .
  • Residence Time Adjustment : Shorten exposure to harsh conditions (e.g., oxidizing agents) via continuous flow, minimizing degradation .
  • DoE (Design of Experiments) : Use statistical models to optimize variables (e.g., reagent stoichiometry, flow rate) for maximum yield .

Advanced: How can computational methods guide the design of derivatives with enhanced stability or activity?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
  • MD Simulations : Assess conformational stability of silyl-protected intermediates in solvent environments .
  • Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzymes), guiding selective modifications .

Basic: What are best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions : Keep under argon at –20°C in flame-sealed ampules or desiccators with silica gel .
  • Deactivation of Residual Moisture : Pre-dry glassware and solvents; use molecular sieves in reaction mixtures .
  • Safety Protocols : Wear nitrile gloves and safety goggles due to potential irritancy (refer to SDS for compound-specific hazards) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/MS with simulated spectra (using tools like ACD/Labs or Gaussian) .
  • Isotopic Labeling : Trace unexpected fragments (e.g., via ²H or ¹³C labeling) to identify decomposition pathways .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry by determining crystal structures .

Advanced: What strategies mitigate low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., NH₄Cl for Grignard reactions) to stabilize reactive intermediates .
  • Catalyst Screening : Test palladium or organocatalysts for challenging coupling steps (e.g., Suzuki-Miyaura for benzyl groups) .
  • In-line Analytics : Integrate FTIR or Raman spectroscopy in flow systems for real-time monitoring of reaction progress .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Pair Screening : Test mixtures like DMF/ethanol (1:1) or ethyl acetate/hexane for controlled crystallization .
  • Temperature Gradient : Slowly cool hot saturated solutions to room temperature, then to 4°C, to obtain high-purity crystals .
  • Additives : Use seed crystals or surfactants (e.g., Triton X-100) to improve crystal morphology and yield .

Advanced: How to evaluate the hydrolytic stability of silyl-protecting groups under varying pH conditions?

Methodological Answer:

  • Kinetic Studies : Monitor deprotection rates via HPLC or NMR under buffered conditions (pH 1–14) to identify stability thresholds .
  • Computational Modeling : Calculate activation energies for hydrolysis pathways using DFT to predict labile sites .
  • Alternative Protecting Groups : Compare with triisopropylsilyl (TIPS) or methoxymethyl (MOM) groups for improved robustness .

Advanced: What methodologies enable selective functionalization of the imidazolidinone core?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., benzyl) to achieve regioselective C–H activation .
  • Photoredox Catalysis : Install fluorinated or aryl groups via radical intermediates under visible light irradiation .
  • Enzymatic Modifications : Employ lipases or oxidoreductases for stereoselective hydroxylation or epoxidation .

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